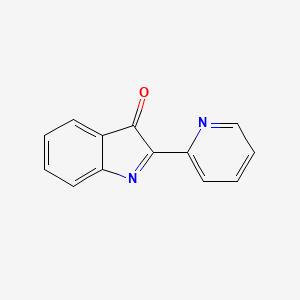

3H-Indol-3-one, 2-(2-pyridinyl)-

Description

Contextualization of the Indole (B1671886) and Pyridine (B92270) Scaffolds in Medicinal and Organic Chemistry

The indole and pyridine rings are fundamental building blocks in the design and synthesis of biologically active molecules and functional organic materials. Their prevalence in both natural products and synthetic drugs underscores their significance.

The indole scaffold , a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a "privileged structure" in medicinal chemistry. mdpi.comijpsr.com This designation stems from its presence in a multitude of pharmacologically active compounds and its ability to interact with a wide range of biological targets. mdpi.com Natural products containing the indole motif include the amino acid tryptophan, the neurotransmitter serotonin, and the anticancer agents vinblastine (B1199706) and vincristine. mdpi.com The versatility of the indole nucleus allows for extensive chemical modification, leading to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. benthamscience.comnih.govresearchgate.net

Similarly, the pyridine scaffold , a six-membered heterocyclic ring containing one nitrogen atom, is a cornerstone in drug discovery. enpress-publisher.comresearchgate.netnih.gov Its presence in a molecule can enhance properties such as biochemical potency, metabolic stability, and cellular permeability. dovepress.com The pyridine ring is found in essential biomolecules like niacin (vitamin B3) and coenzymes such as NAD and NADP. dovepress.com A significant number of FDA-approved drugs incorporate the pyridine moiety, highlighting its therapeutic importance across various disease areas, including tuberculosis, HIV/AIDS, cancer, and hypertension. nih.govdovepress.com

Rationale for Investigating 3H-Indol-3-one, 2-(2-pyridinyl)- Derivatives

The investigation into derivatives of 3H-Indol-3-one, 2-(2-pyridinyl)- is driven by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. The fusion of the electron-rich indole system with the electron-deficient pyridine ring in this particular arrangement creates a unique electronic and structural profile.

This specific linkage, forming an indolyl-pyridine structure, has been the subject of research exploring its potential in various therapeutic areas. Studies on related indolyl-pyridinyl-propenones have identified compounds that can induce a non-apoptotic form of cell death known as methuosis, offering a potential new avenue for cancer therapy, particularly for chemoresistant tumors like glioblastoma multiforme. nih.gov The chemical modifications on the indole and pyridine rings of such compounds can significantly influence their biological activity and even switch the mechanism of cytotoxicity. nih.gov

Furthermore, the synthesis of indolyl-pyridine derivatives is an active area of research, with various methods being developed to create libraries of these compounds for biological screening. researchgate.netresearchgate.net The rationale is that the combined structural features of indole and pyridine may lead to synergistic effects, resulting in compounds with improved efficacy and target selectivity.

Overview of Key Academic Research Trajectories for Related Heterocyclic Systems

The exploration of 3H-Indol-3-one, 2-(2-pyridinyl)- and its derivatives is part of a broader trend in heterocyclic chemistry focused on the synthesis and application of linked and fused heterocyclic systems. Key research trajectories in this area include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and versatile synthetic routes to access diverse substituted indolyl-pyridine and related heterocyclic structures. This includes one-pot multi-component reactions and the remodeling of existing (aza)indole skeletons to produce highly functionalized pyridines. researchgate.netnih.govnih.gov

Exploration of Diverse Biological Activities: Researchers are actively screening libraries of these compounds for a wide range of biological activities. Recent studies on indole derivatives have highlighted their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents. nih.govresearchgate.net Similarly, indolyl-pyridine hybrids have been investigated for their antimicrobial, antioxidant, and anticancer properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves systematic modifications of the core structure to understand how different substituents influence biological activity. For instance, in the case of indolyl-pyridinyl-propenones, substitutions at the 2- and 5-positions of the indole ring were found to be critical for their cytotoxic effects. nih.gov

Investigation of Novel Mechanisms of Action: A key goal is to identify compounds that act via novel biological mechanisms. The discovery of indolyl-pyridinyl-propenones that induce methuosis is a prime example of this, offering a new strategy to combat drug-resistant cancers. nih.gov

Applications in Materials Science: While the primary focus is often on medicinal chemistry, fused heterocyclic systems also have potential applications in materials science, for example, as components in organic light-emitting diodes (OLEDs) or as photocatalysts. acs.org

Structure

3D Structure

Properties

CAS No. |

3184-77-8 |

|---|---|

Molecular Formula |

C13H8N2O |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-pyridin-2-ylindol-3-one |

InChI |

InChI=1S/C13H8N2O/c16-13-9-5-1-2-6-10(9)15-12(13)11-7-3-4-8-14-11/h1-8H |

InChI Key |

BXNDNLWSOCORNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3h Indol 3 One, 2 2 Pyridinyl

Retrosynthetic Analysis of the 3H-Indol-3-one, 2-(2-pyridinyl)- Core

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For the 3H-indol-3-one, 2-(2-pyridinyl)- core, a primary disconnection can be envisioned at the C2-C(pyridin-2-yl) bond and the N1-C2 bond of the indole (B1671886) ring. This leads to two key fragments: an indole-3-one precursor and a 2-substituted pyridine (B92270) derivative.

Another logical disconnection involves breaking the bonds forming the five-membered ring of the indole core. This suggests a strategy starting from a suitably substituted aniline (B41778) and a pyridine-containing carbonyl compound, which could then be cyclized to form the desired 3H-indol-3-one ring system. This approach is reminiscent of the well-established Fischer indole synthesis. mdpi.comnih.gov

Classical Synthetic Approaches to 3H-Indol-3-one, 2-(2-pyridinyl)-

Classical methods for the synthesis of the 3H-indol-3-one core often rely on condensation and cyclization reactions. A notable example is the Fischer indole synthesis, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comnih.gov In the context of 3H-indol-3-one, 2-(2-pyridinyl)-, this would involve the reaction of a phenylhydrazine derivative with a 2-pyridyl carbonyl compound. The choice of acid catalyst, such as hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride, is crucial for the success of the reaction. mdpi.comnih.gov

A one-step synthesis of the related N-oxide derivative, 2-(2-Pyridyl)-3H-indol-3-one N-oxide, has been reported, highlighting a direct approach to a closely related scaffold. acs.orgnih.govglobalauthorid.com While not directly yielding the target compound, this method demonstrates the feasibility of constructing the core structure in a single synthetic operation.

Modern Catalytic Approaches to 3H-Indol-3-one, 2-(2-pyridinyl)-

Modern organic synthesis has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of complex heterocyclic systems like 3H-indol-3-one, 2-(2-pyridinyl)-.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become a powerful tool for the formation of C-C and C-N bonds, which are essential for the construction of the target molecule. Palladium-catalyzed reactions, in particular, have been widely used for the synthesis of indoles and their derivatives. orgsyn.org For instance, a palladium-catalyzed annulation of internal alkynes with ortho-iodoanilines provides a general route to 2,3-disubstituted indoles. orgsyn.org This methodology could be adapted to synthesize the 2-(2-pyridinyl)-3H-indol-3-one core by employing a suitable 2-pyridyl-substituted alkyne.

Recent advancements have also highlighted the use of other transition metals. For example, cobalt-catalyzed [4+2] annulation reactions of indolecarboxamides with alkenes have been developed for the synthesis of γ-carbolinones, which are structurally related to the target compound. acs.orgacs.org Rhodium-catalyzed C-H functionalization and benzannulation protocols also offer promising strategies for constructing indole-fused polycyclic molecules. nih.gov

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal catalysis, often offering milder reaction conditions and avoiding toxic metal residues. While specific organocatalytic methods for the direct synthesis of 3H-Indol-3-one, 2-(2-pyridinyl)- are not extensively documented in the provided search results, the principles of organocatalysis can be applied. For instance, organocatalyzed multicomponent reactions are known to be effective for the synthesis of various indole derivatives. researchgate.net A hypothetical organocatalytic route could involve the activation of an indole precursor or a pyridine-containing building block to facilitate the key bond-forming steps.

Green Chemistry Principles in 3H-Indol-3-one, 2-(2-pyridinyl)- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of 3H-indol-3-one, 2-(2-pyridinyl)-, these principles can be applied by using non-toxic solvents, recyclable catalysts, and atom-economical reactions. For example, the use of water as a solvent in the synthesis of 3-pyrazolyl indoles has been reported as a green and efficient method. researchgate.net Similarly, the development of catalyst systems that can be easily recovered and reused, such as ionic liquids, aligns with green chemistry goals. rsc.org The ideal synthesis of the target compound would involve a one-pot reaction with minimal waste generation.

Total Synthesis Strategies for Complex Derivatives of 3H-Indol-3-one, 2-(2-pyridinyl)-

The 3H-indol-3-one, 2-(2-pyridinyl)- core can serve as a scaffold for the synthesis of more complex, biologically active molecules. Total synthesis strategies for such derivatives would build upon the methods described above. For instance, the synthesis of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives has been achieved from substituted quinolinediones and naphthoquinones, respectively. nih.gov These multi-step syntheses often involve the initial construction of a complex indole or pyridine-fused system, followed by further functionalization.

Chemical Reactivity and Derivatization of 3h Indol 3 One, 2 2 Pyridinyl

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) and Pyridine (B92270) Moieties

The structure of 3H-Indol-3-one, 2-(2-pyridinyl)- contains two aromatic rings susceptible to electrophilic aromatic substitution (SEAr): the fused benzene (B151609) ring of the indole core and the appended pyridine ring. However, the reactivity of both rings is significantly modulated by the electronic characteristics of the molecule.

Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which makes it substantially less reactive towards electrophiles than benzene. quimicaorganica.orgpearson.com This deactivation is further intensified by the electron-withdrawing effect of the indol-3-one (B1248957) substituent. In acidic conditions, which are common for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, further deactivating the ring to the point where electrophilic substitution is nearly impossible. rsc.org When substitution does occur under forcing conditions, it is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at the C-2, C-4, or C-6 positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgaklectures.com Activation of the pyridine ring towards electrophilic attack can be achieved by N-oxidation, which introduces electron density into the ring and directs incoming electrophiles to the C-4 (para) position. rsc.orgyoutube.com

Indole Moiety: While the indole nucleus is typically highly reactive towards electrophiles, with a strong preference for substitution at the C3 position, the 3H-indol-3-one structure presents a different scenario. The C3 position is occupied by a carbonyl carbon and is thus not available for standard SEAr. The fused benzene ring remains as a potential site for substitution. However, the carbonyl group at C3 acts as a deactivating group, withdrawing electron density from the benzene ring and making it less nucleophilic. Consequently, electrophilic substitution on the benzene portion of the indol-3-one core is expected to be sluggish and require harsh reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Electronic Nature | Predicted Reactivity | Favored Position(s) |

|---|---|---|---|

| Pyridine Ring | Electron-deficient | Very Low | C-3', C-5' |

| Benzene Ring (Indole) | Deactivated by C=O | Low | C-5, C-7 |

Nucleophilic Additions and Substitutions on the 3H-Indol-3-one Core

The conjugated system of 3H-indol-3-one, 2-(2-pyridinyl)- features two primary electrophilic centers that are susceptible to nucleophilic attack: the carbonyl carbon (C3) and the imine-like carbon (C2).

The addition of nucleophiles to the carbonyl group is a fundamental reaction of aldehydes and ketones. quimicaorganica.org In the case of the 3H-indol-3-one core, nucleophilic attack at C3 would lead to a tetrahedral intermediate. The reactivity of this position is well-established for related systems.

More interestingly, the C2 carbon, part of a polarized C=N double bond, is also a prime target for nucleophiles. Studies on the closely related 2-phenyl-3H-indol-3-one-1-oxide demonstrate that nucleophiles such as the anions of diethyl malonate and ethyl acetoacetate (B1235776) readily attack the C2 position. rsc.org This addition leads to an intermediate anion which can then undergo further intramolecular reactions. rsc.org A similar pattern of reactivity is expected for 3H-indol-3-one, 2-(2-pyridinyl)-. Hard nucleophiles, such as organometallic reagents, are also expected to add to the C2 position. quimicaorganica.org

The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles like organolithium reagents or sodium amide (in the Chichibabin reaction), typically at the C2' and C6' positions. quimicaorganica.org However, the presence of the bulky indol-3-one substituent at C2' may sterically hinder such attacks.

Table 2: Potential Sites for Nucleophilic Attack

| Site | Type | Expected Nucleophiles | Product Type |

|---|---|---|---|

| C3 (Carbonyl) | Carbonyl Addition | Grignard reagents, Hydrides, Cyanide | 3-Hydroxy-indoline derivative |

| C2 (Imine-like) | Conjugate Addition | Malonate anions, Organometallics | 2-Substituted-indolin-3-one |

| C2' (Pyridine) | SNAr (Chichibabin) | Amide anion (NaNH₂) | 2'-Amino-2-(pyridyl)indol-3-one |

Redox Chemistry of 3H-Indol-3-one, 2-(2-pyridinyl)-

The redox chemistry of the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold involves both oxidation and reduction reactions, targeting the indole nitrogen, the carbonyl group, and the imine-like bond.

Oxidation: The indole nitrogen can be oxidized to form the corresponding N-oxide, a class of compounds also known as isatogens. A one-step synthesis of 2-(2-pyridyl)-3H-indol-3-one N-oxide has been reported. acs.orgnih.govglobalauthorid.com These N-oxide derivatives are of significant interest as they can act as 1,3-dipoles in cycloaddition reactions and have been studied as potential spin traps for detecting reactive oxygen species like the hydroxyl radical. acs.orgglobalauthorid.com

Reduction: The 3H-indol-3-one core can be reduced to various products depending on the reagents and conditions used.

Reduction to Indolines: Catalytic hydrogenation or the use of chemical reducing agents can reduce the C=N bond, leading to the formation of the corresponding indoline (B122111) (2,3-dihydroindole) derivatives. The asymmetric hydrogenation of 3H-indoles using metal catalysts (e.g., Ruthenium, Manganese) to produce chiral indolines is a well-established methodology. researchgate.net

Reduction to Indoles: The carbonyl group at C3 can be reduced to a hydroxyl group, which may subsequently be eliminated to form a fully aromatic indole.

Oxidative Dehydrogenation: The reaction of indoles with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to dehydrogenation, forming stable donor-acceptor complexes or, in some cases, substituted products. scispace.com The reverse reaction, the reduction of an oxidized species back to the indole, is also a key transformation. For instance, 2,3-dihydroindoles are known to be sensitive to oxidation and can be converted back to aromatic indoles. nih.gov

Cycloaddition Reactions Involving 3H-Indol-3-one, 2-(2-pyridinyl)-

Cycloaddition reactions are powerful tools for constructing cyclic systems in a stereocontrolled manner. libretexts.orglibretexts.org The 3H-indol-3-one scaffold and its N-oxide derivative (isatogen) are versatile partners in such transformations.

Isatogen as a 1,3-Dipole: The N-oxide derivative, 2-(2-pyridyl)-3H-indol-3-one N-oxide, is an isatogen, which functions as a cyclic nitrone. Nitrones are classic 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes and alkynes (dipolarophiles) to yield five-membered isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. youtube.com Recent studies have explored the Lewis acid-catalyzed 1,3-dipolar cycloaddition of isatogens with strained systems like bicyclobutanes, leading to complex, fused bicyclo[3.1.1]heptane frameworks via a formal [3+3] annulation. chemrxiv.org Chiral catalysts have also been employed to achieve asymmetric [3+2] cycloadditions between isatogens and azlactones, affording spiro-indolin-3-one derivatives with high stereoselectivity. rsc.org

Indole Core as a Diene: The indole nucleus itself can participate as the 4π component in [4+2] cycloaddition (Diels-Alder) reactions. Cobalt-catalyzed [4+2] annulation of indole-3-carboxamides with alkenes has been shown to produce γ-carbolinones, demonstrating the capacity of the indole C2-C3 bond to act as part of a diene system. acs.orgacs.org This suggests that the 3H-indol-3-one core could potentially undergo similar annulation reactions.

Table 3: Cycloaddition Reactions of the 3H-Indol-3-one Scaffold

| Reaction Type | Reactant | Partner (Exemplary) | Product Core |

|---|---|---|---|

| [3+2] Cycloaddition | Isatogen (N-Oxide) | Alkenes, Azlactones | Isoxazolidine, Spiro-indolin-3-one |

| [3+3] Cycloaddition | Isatogen (N-Oxide) | Bicyclobutanes | Indoxyl-fused bicycloheptane |

| [4+2] Annulation | Indole Core | Alkenes | γ-Carbolinone |

Functionalization of Peripheral Groups in 3H-Indol-3-one, 2-(2-pyridinyl)- Derivatives

Functionalization of the peripheral groups of the title compound primarily involves modification of the indole nitrogen or the pyridine ring.

N-Functionalization: As discussed under redox chemistry, the most prominent functionalization of the indole moiety is the oxidation of the nitrogen to form the N-oxide (isatogen). acs.orgnih.govglobalauthorid.com This transformation not only alters the electronic properties of the molecule but also unlocks unique reactivity patterns, particularly in cycloaddition reactions.

Pyridine Ring Functionalization: The direct functionalization of the 2-pyridyl substituent presents a significant synthetic challenge, often referred to as the "2-Pyridyl Problem". nih.govnih.gov The use of 2-pyridyl organometallic reagents in standard transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) is notoriously difficult due to the instability of the reagents and the tendency of the pyridine nitrogen to coordinate to the metal catalyst, inhibiting its activity. nih.govresearchgate.net While methods have been developed to overcome these issues, they often require specialized ligands or conditions. researchgate.net Consequently, derivatization of the pyridine ring in 3H-indol-3-one, 2-(2-pyridinyl)- via these methods would be considered challenging.

Ring-Opening and Rearrangement Reactions of the 3H-Indol-3-one, 2-(2-pyridinyl)- Skeleton

The strained 3H-indole ring system can undergo skeletal rearrangements and ring-opening reactions under specific conditions, leading to the formation of new heterocyclic frameworks.

Rearrangement of 3H-Indol-3-ols: A close analogue, 2-aryl-3-alkyl-3H-indol-3-ol, has been shown to undergo a novel acid-catalyzed rearrangement to form a 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one ring system. nih.govresearchgate.net This transformation suggests that if the carbonyl group of 3H-indol-3-one, 2-(2-pyridinyl)- were first converted to a tertiary alcohol (e.g., via addition of a Grignard reagent), the resulting indol-3-ol could be susceptible to similar complex rearrangements.

Ring Expansion to Quinolines: Ring expansion of indole derivatives to form quinolines is a known transformation. For instance, indole can react with TMSCCl₃/TMSCBr₃ in a C2=C3 bond insertion to yield quinolines. chemrxiv.org While not demonstrated for the title compound, such ring expansion pathways represent a potential reaction manifold for the 3H-indol-3-one core under the right conditions.

1,2-Acyl Migration: In related indolo[3,2-c]quinolinone systems, palladium-catalyzed reactions involving dual C-H functionalization have been observed to proceed with a 1,2-acyl migration. acs.org This highlights the potential for substituents on the indole core to rearrange under catalytic conditions.

Advanced Structural Elucidation and Spectroscopic Characterization of 3h Indol 3 One, 2 2 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-(2-Pyridyl)-3H-indol-3-one N-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the indole (B1671886) and pyridine (B92270) rings. The protons on the pyridine N-oxide ring, particularly the proton at the 6-position, are anticipated to be shifted downfield compared to non-oxidized pyridines due to the electron-withdrawing effect of the N-oxide group. The protons of the indole ring would exhibit characteristic coupling patterns.

The ¹³C NMR spectrum would complement the ¹H NMR data, with the carbonyl carbon of the indol-3-one (B1248957) moiety appearing at a significantly downfield chemical shift. The carbons of the pyridine N-oxide ring would also show characteristic shifts influenced by the N-oxide functionality.

Predicted ¹H NMR Chemical Shifts for 2-(2-Pyridyl)-3H-indol-3-one N-Oxide (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole H-4 | 7.8 - 8.0 | d |

| Indole H-5 | 7.2 - 7.4 | t |

| Indole H-6 | 7.4 - 7.6 | t |

| Indole H-7 | 7.6 - 7.8 | d |

| Pyridine H-3' | 7.3 - 7.5 | d |

| Pyridine H-4' | 7.9 - 8.1 | t |

| Pyridine H-5' | 7.4 - 7.6 | t |

| Pyridine H-6' | 8.3 - 8.5 | d |

Predicted ¹³C NMR Chemical Shifts for 2-(2-Pyridyl)-3H-indol-3-one N-Oxide (Note: This table is predictive and based on analogous compounds. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 185 - 190 |

| C-3a | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 123 - 128 |

| C-7 | 120 - 125 |

| C-7a | 160 - 165 |

| C-2' | 148 - 152 |

| C-3' | 125 - 130 |

| C-4' | 138 - 142 |

| C-5' | 126 - 130 |

| C-6' | 140 - 145 |

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the isolated spin systems of the indole and pyridine rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the pyridinyl substituent to the C-2 position of the indole core and in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. It could be used to confirm the relative orientation of the indole and pyridine rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion of 2-(2-Pyridyl)-3H-indol-3-one N-oxide, which has a molecular formula of C₁₃H₈N₂O₂. This would allow for the confirmation of its elemental composition with high accuracy. The expected [M+H]⁺ ion would be a key indicator. nih.gov A study on the related compound, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, confirmed its molecular composition through high-resolution mass spectrometry, demonstrating the utility of this technique for this class of compounds. nih.gov

The fragmentation pattern in the mass spectrum would provide valuable structural information. A characteristic fragmentation of pyridine N-oxides is the loss of an oxygen atom. researchgate.net Therefore, a prominent fragment corresponding to the [M-O]⁺ ion would be expected. Further fragmentation of the indole ring system would likely involve the loss of CO, a common fragmentation pathway for ketones and quinones.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

For 2-(2-Pyridyl)-3H-indol-3-one N-oxide, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. The N-O stretching vibration of the pyridine N-oxide moiety would also be a key feature, generally appearing in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. nasa.govnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-(2-Pyridyl)-3H-indol-3-one N-oxide is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The extended conjugation system, encompassing both the indole and pyridine N-oxide rings, would likely result in absorption bands in the UV and possibly the visible region of the spectrum. The exact position and intensity of these bands would be influenced by the solvent polarity. The UV/Visible spectrum of the parent 2H-Indol-2-one, 1,3-dihydro- shows absorptions in the 220-300 nm range. chemicalbook.com

X-Ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and scientific literature did not yield a crystal structure for 3H-Indol-3-one, 2-(2-pyridinyl)-. Therefore, no experimental data on its unit cell dimensions, space group, or specific intramolecular bond lengths and angles can be provided at this time.

For illustrative purposes, the crystallographic analysis of a structurally similar compound, 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, reveals the type of detailed information that can be obtained from such studies. nih.govresearchgate.net This includes the determination of the crystal system, space group, and the precise measurement of atomic coordinates, which allows for the detailed analysis of molecular geometry and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net

Table 1: Illustrative Crystallographic Data for a Related Indole Derivative

| Parameter | Value (for 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.166 (2) |

| b (Å) | 7.686 (3) |

| c (Å) | 12.172 (4) |

| α (°) | 95.473 (16) |

| β (°) | 105.226 (12) |

| γ (°) | 113.116 (13) |

| Volume (ų) | 579.9 (3) |

| Z | 2 |

| Data obtained for a related compound and is for illustrative purposes only. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

The applicability of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), to 3H-Indol-3-one, 2-(2-pyridinyl)- depends on whether the molecule is chiral. In its ground state, 3H-Indol-3-one, 2-(2-pyridinyl)- is not inherently chiral. However, if it were to be synthesized in a chiral environment or as a derivative with a stereocenter, ECD could be a powerful tool for assigning its absolute configuration.

No experimental or calculated ECD spectra for 3H-Indol-3-one, 2-(2-pyridinyl)- were found in the searched literature. The principles of ECD involve the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure.

Theoretical and Computational Studies of 3h Indol 3 One, 2 2 Pyridinyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in understanding the electronic characteristics of 3H-Indol-3-one, 2-(2-pyridinyl)-. These methods provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), have been applied to optimize the molecular geometry and determine electronic properties of related indole (B1671886) and pyridine (B92270) derivatives. nih.govepstem.netnih.gov For similar heterocyclic systems, DFT has been used to calculate parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. For analogous aromatic and heterocyclic compounds, DFT calculations have been used to determine the energies of these frontier orbitals and map their spatial distribution. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

Ab Initio Methods

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, offer another level of theoretical investigation. Methods like the G3MP2 have been used for calculating adiabatic ionization energies of similar heterocyclic structures. ni.ac.rs For complex systems like indole and its derivatives, advanced ab initio methods such as multi-configuration second-order perturbation theory (CASPT2) have been employed to study their electronic excitations and compare them with experimental spectroscopic data. semanticscholar.org These higher-level calculations can provide more accurate descriptions of electron correlation effects, which are important for understanding excited states.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For instance, DFT calculations have been used to explore the mechanisms of cascade reactions involving 2-aryl-3H-indoles, providing insights into the regioselectivities observed. researchgate.net In the study of related quinazolinone synthesis, computational analysis helped to understand the formation of different products under various acidic conditions. nih.gov For 3H-Indol-3-one, 2-(2-pyridinyl)-, computational modeling could be employed to study its synthesis, potential tautomerization, or its role as an intermediate in more complex reactions. For example, understanding the mechanism of its N-oxide derivative acting as a spin trap for hydroxyl radicals could be aided by such calculations. acs.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data for structure verification. For similar heterocyclic compounds, DFT calculations have been used to predict 1H and 13C NMR chemical shifts, often showing good agreement with experimental values. epstem.net Vibrational frequencies from IR spectroscopy can also be calculated and scaled to match experimental spectra, aiding in the assignment of observed bands. epstem.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information on the energies and intensities of electronic transitions. mdpi.com This is particularly useful for understanding the photophysical properties of the molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of 3H-Indol-3-one, 2-(2-pyridinyl)- in a condensed phase, such as in a solvent or in the solid state. These simulations model the movement of atoms over time, allowing for the study of solvent effects on conformational preferences and reactivity. For instance, MD simulations have been used to explore the binding modes of pyrazole-containing imide derivatives with biological targets. researchgate.net In the context of 3H-Indol-3-one, 2-(2-pyridinyl)-, MD simulations could be used to study its interactions with water or other solvents, providing a dynamic picture of the solvation shell and its influence on the molecule's properties. Furthermore, intermolecular interactions, such as π–π stacking observed in the crystal structures of related indole derivatives, can be investigated using these methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (excluding clinical applications)

QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined biological activities. These models are then used to predict the activity of new, untested derivatives and to understand the mechanism of action at a molecular level. For indole derivatives, various QSAR approaches, including 2D-QSAR and 3D-QSAR, have been employed to explore their diverse biological activities, such as antioxidant and anticancer effects.

2D-QSAR Studies

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of molecules. These descriptors can be topological, electronic, or physicochemical in nature.

A study on novel 1H-3-indolyl derivatives with antioxidant activity against 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) employed 2D-QSAR to guide the synthesis of more potent compounds. mdpi.comnih.gov The developed model highlighted the importance of specific descriptors in determining the antioxidant capacity. The statistical quality of the model indicated a good correlation between the predicted and experimental activities. mdpi.comnih.gov

Similarly, a 2D-QSAR model was generated for a series of indole derivatives to predict their anticancer activity. orientjchem.org The model was developed using multiple linear regression (MLR) and validated internally and externally to ensure its robustness. The equation derived from this model was then used to predict the biological activity of newly designed indole-based compounds. orientjchem.org

Key Findings from 2D-QSAR Studies of Indole Derivatives:

| Study Focus | Key Descriptors | Statistical Significance | Reference |

| Antioxidant Activity | - Wiener index- Zagreb index- Balaban index | R² = 0.6673 | mdpi.comnih.gov |

| Anticancer Activity | - Molecular weight- LogP- Topological polar surface area | R² = 0.8622, R²adj = 0.8304 | orientjchem.org |

| Antifungal Activity | - GATS8p- R7e+- G2e- HATS3p- MATS5e- RDF045 | R² = 0.7884, Q² = 0.6866 | tandfonline.com |

3D-QSAR Studies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. These methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

In a study of indole and isatin (B1672199) derivatives as antiamyloidogenic agents, a 3D-QSAR model was developed. mdpi.com The model, which had good predictive power, revealed that hydrophobic/non-polar interactions were the most significant contributor to the activity, followed by electron-withdrawing and hydrogen bond features. mdpi.com

Another 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors also yielded robust CoMFA and CoMSIA models. nih.gov The contour maps generated from these models provided valuable guidance for designing more potent inhibitors by indicating favorable and unfavorable regions for different physicochemical properties. nih.gov

Key Findings from 3D-QSAR Studies of Indole Derivatives:

| Study Focus | QSAR Method | Key Fields/Descriptors | Statistical Significance | Reference |

| Antiamyloidogenic Activity | Atom-based 3D-QSAR | - Hydrophobic/non-polar- Electron-withdrawing- Hydrogen bonds | q² = 0.596, r²ext = 0.695 | mdpi.com |

| PIM2 Inhibition | CoMFA & CoMSIA | - Steric- Electrostatic- Hydrophobic- Acceptor | CoMFA: Q² = 0.691, R² = 0.959CoMSIA: Q² = 0.702, R² = 0.963 | nih.gov |

These theoretical and computational studies on various indole derivatives underscore the power of QSAR modeling in medicinal chemistry. Although a specific QSAR model for 3H-Indol-3-one, 2-(2-pyridinyl)- is not yet available, the findings from related structures provide a solid foundation for future computational work on this compound and its analogs. Such studies would be instrumental in guiding the design and synthesis of novel derivatives with optimized non-clinical activities.

In Vitro and Cellular Biological Activity of 3h Indol 3 One, 2 2 Pyridinyl Derivatives

Target Identification and Pathway Deconvolution Studies (cellular and biochemical assays)

Derivatives of the indolyl-pyridinyl structure have been found to engage multiple cellular targets and pathways, leading to distinct biological outcomes. A notable class of these compounds, indolyl-pyridinyl-propenones, has been identified as inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. nih.govnih.gov The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), triggers this cell death mechanism in glioblastoma cells. nih.govresearchgate.net Further studies on these derivatives have revealed that the induced vacuoles may originate from the endoplasmic reticulum (ER) and are associated with ER stress. nih.gov The MAPK/JNK signaling pathway has also been implicated in the methuotic cell death induced by these compounds. nih.gov

Interestingly, subtle structural modifications to these molecules can redirect their cytotoxic mechanism. For instance, certain substitutions at the 2-position of the indole (B1671886) ring can switch the mode of cell death from methuosis to microtubule disruption. nih.gov This switch is often accompanied by a significant increase in cytotoxic potency. nih.gov Other indole derivatives have been identified as inhibitors of tubulin polymerization, binding at the colchicine (B1669291) site. rsc.org

In addition to the cytoskeleton, receptor tyrosine kinases are a key target. Several indole-based derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), including its mutated forms like EGFR (T790M). nih.govtandfonline.com The modulation of the p53-MDM2 mediated pathway has also been observed with some of these compounds. tandfonline.com Furthermore, nortopsentin analogues, which share structural similarities, have been shown to induce a pro-apoptotic mechanism in human hepatoma HepG2 cells, which is associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. researchgate.net In silico studies have also suggested that the K-Ras oncoprotein could be a potential target for certain 3a,4-dihydro-3H- nih.govresearchgate.netnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives. thesciencein.org

Enzyme Inhibition and Activation Profiling

The enzymatic inhibitory profiles of 3H-indol-3-one, 2-(2-pyridinyl)- derivatives and related compounds have been investigated against various enzyme classes.

A series of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated for their ability to inhibit proteases. One compound, in particular, demonstrated an IC₅₀ value of 3.1 µM against human leukocyte elastase. nih.gov However, it did not show inhibitory activity against other proteases such as cathepsin G, trypsin, cathepsin L, or angiotensin-converting enzyme. nih.gov

Indolylchalcone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with IC₅₀ values in the low micromolar range. nih.gov For instance, one of the most active indolylchalcone derivatives, 5g, showed an IC₅₀ of 7.22 μM against hCA II. nih.gov

In the realm of protein kinases, several indole derivatives have demonstrated potent inhibitory activity. As mentioned previously, derivatives have been developed as inhibitors of EGFR and its mutants. nih.govtandfonline.com Additionally, some nortopsentin analogues have been found to inhibit cyclin-dependent kinase 1 (CDK1). nih.gov Another significant target is the vascular endothelial growth factor receptor 2 (VEGFR-2), which is inhibited by 1,2,4-triazole-tethered indolinones. mdpi.com The enzymatic oxidation of indole-3-acetic acid by peroxidase has also been shown to be inhibited by phenolic compounds. yorku.ca

Table 1: Enzyme Inhibition by 3H-Indol-3-one, 2-(2-pyridinyl)- Analogues and Related Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides | Human Leukocyte Elastase | 3.1 | nih.gov |

| Indolylchalcone derivatives | Human Carbonic Anhydrase I | 7.42 - >50 | nih.gov |

| Indolylchalcone derivatives | Human Carbonic Anhydrase II | 7.22 - >50 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Human Carbonic Anhydrase I | 6.79 - 26.21 | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Human Carbonic Anhydrase II | 9.85 - 31.10 | nih.gov |

| Nortopsentin analogues | Cyclin-dependent kinase 1 (CDK1) | Not specified | nih.gov |

| 1,2,4-Triazole-tethered indolinones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 0.04 | mdpi.com |

| Indole-2-carboxamide derivatives | Epidermal Growth Factor Receptor (EGFR) | 0.094 (for mutant) | nih.gov |

Receptor Binding Studies

Derivatives of the indole core structure have been evaluated for their binding affinities to various G-protein coupled receptors and other receptor types.

Synthetic indanoylindoles have been identified as high-affinity ligands for human cannabinoid receptors. nih.gov Specifically, modifications to the indole core, such as the addition of a methyl group at the C2 position, have been shown to improve selectivity for the CB₂ receptor over the CB₁ receptor. nih.gov

In the context of the central nervous system, a large series of 2-aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)ones were prepared and tested as ligands for the central benzodiazepine (B76468) receptor (BZR). nih.gov These studies utilized 2-D and 3-D QSAR analyses to elucidate the stereoelectronic requirements for high-affinity binding. nih.gov

Furthermore, indolin-2-one derivatives with piperazinylbutyl side chains have demonstrated selectivity for dopamine (B1211576) D₂-like receptors. nih.gov One particular compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, exhibited a remarkable affinity and selectivity for the D₄ receptor subtype with a Kᵢ value of 0.5 nM. nih.gov

In the field of oncology, 1H-indole-2-carboxamides have been discovered as inhibitors of the androgen receptor (AR) by targeting the allosteric binding function 3 (BF3) site. researchgate.net This provides a novel mechanism to overcome resistance to conventional antiandrogens. researchgate.net

Table 2: Receptor Binding Affinity of Indole Derivatives

| Compound Class | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Indanoylindoles | Human Cannabinoid Receptor 2 (CB₂) | High affinity (specific values vary) | nih.gov |

| 2-Aryl-2,5-dihydropyridazino[4,3-b]indol-3(3H)ones | Central Benzodiazepine Receptor (BZR) | High affinity (specific values vary) | nih.gov |

| Indolin-2-one derivatives | Dopamine D₄ Receptor | 0.5 nM (Kᵢ) | nih.gov |

| 1H-Indole-2-carboxamides | Androgen Receptor (BF3 site) | 1.73 µM (IC₅₀ for a lead compound) | researchgate.net |

Modulation of Cellular Processes (e.g., proliferation, apoptosis, differentiation) in cell lines

The diverse biological targets of 3H-indol-3-one, 2-(2-pyridinyl)- derivatives translate into a wide range of effects on fundamental cellular processes, particularly cell proliferation and cell death.

As previously noted, a significant discovery has been the induction of methuosis by indolyl-pyridinyl-propenones in cancer cells. nih.govnih.gov This non-apoptotic cell death pathway offers a potential strategy to eliminate cancer cells that are resistant to traditional apoptosis-inducing chemotherapies. nih.gov In contrast, other derivatives trigger apoptosis. For example, nortopsentin analogues induce a pro-apoptotic effect in human hepatoma HepG2 cells, leading to an accumulation of cells in the subG₀/G₁ phase and cell cycle arrest in the G₂/M phase. researchgate.net Similarly, certain indole-2-carboxamides have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

Many indole derivatives exhibit potent antiproliferative and cytotoxic activity against a variety of human tumor cell lines. researchgate.netresearchgate.netnih.gov For instance, 3-ethoxycarbonyl-3-methyl-N-(4-aminophenyl)-2,3-dihydro-benz[f]indole-2,4,9-trione showed greater cytotoxic activity against all tested tumor cell lines than the standard drug etoposide, and its effect against the SK-OV-3 ovarian cancer cell line was higher than that of doxorubicin. nih.gov Some indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have demonstrated IC₅₀ values in the nanomolar range against A549 lung cancer and K562 leukemia cells. tandfonline.com Mechanistic studies have revealed that these compounds can cause a dose-dependent growth arrest and block the cell cycle in the G₂/M phase. tandfonline.com

Table 3: Antiproliferative Activity of Selected Indole Derivatives

| Compound Derivative | Cell Line | Activity (IC₅₀ or GI₅₀) | Cellular Effect | Reference |

|---|---|---|---|---|

| 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | Murine and Human Leukemia, Cervix Carcinoma | Potent inhibitor (specific values not detailed) | Cytotoxic | researchgate.net |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative | A549 (Lung Cancer) | 12.0 nM | Apoptosis, G2/M arrest | tandfonline.com |

| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative | K562 (Leukemia) | 10 nM | Apoptosis, G2/M arrest | tandfonline.com |

| 3-ethoxycarbonyl-3-methyl-N-(4-aminophenyl)-2,3-dihydro-benz[f]indole-2,4,9-trione | SK-OV-3 (Ovarian Cancer) | More potent than doxorubicin | Cytotoxic | nih.gov |

| 5-chloro-indole-2-carboxamides | Various cancer cell lines | 29 - 47 nM (GI₅₀) | Antiproliferative | nih.gov |

Antimicrobial and Antiviral Activity in Laboratory Strains

Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.

Several studies have reported the synthesis of indole derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. turkjps.orgnih.govnih.govresearchgate.net Notably, some of these compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). turkjps.orgnih.govmdpi.com For example, an indole-thiadiazole derivative and an indole-triazole derivative were found to be more effective against MRSA than the standard drug ciprofloxacin. turkjps.org The minimum inhibitory concentrations (MICs) for many of these compounds are in the low microgram per milliliter range. turkjps.org

In addition to their antibacterial properties, many indole derivatives exhibit strong antifungal activity. turkjps.orgnih.govnih.gov Some compounds have been shown to be more effective than the standard antifungal drug fluconazole, particularly against Candida krusei. turkjps.org The antifungal activity of these derivatives often exceeds that of reference agents like bifonazole (B1667052) and ketoconazole. nih.gov The antitubercular activity of indole derivatives has also been investigated, with some compounds showing promising results against Mycobacterium tuberculosis. chula.ac.th While antiviral activity is also an area of investigation for indole derivatives, the provided search results focus primarily on antibacterial and antifungal activities. researchgate.netchula.ac.th

Table 4: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole derivative | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | turkjps.org |

| Indole-triazole derivative | Candida krusei | More effective than fluconazole | turkjps.org |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | Staphylococcus aureus | 37.9 - 113.8 (µM) | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | Staphylococcus aureus | < 1 | mdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative | MRSA | < 1 | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | mdpi.com |

Structure-Activity Relationship (SAR) Exploration for Biological Potency (based on in vitro data)

The exploration of structure-activity relationships (SAR) has been a cornerstone in optimizing the biological potency and selectivity of 3H-indol-3-one, 2-(2-pyridinyl)- derivatives and their analogues. These studies have provided valuable insights into the chemical features required for specific biological activities.

A key finding in the SAR of indolyl-pyridinyl-propenones is that minor modifications can lead to major changes in the mechanism of action. Substitutions at the 2-position of the indole ring are particularly critical, as they can shift the cytotoxic effect from methuosis induction to microtubule disruption, often resulting in a 1 to 2 order of magnitude increase in potency. nih.gov

For cannabinoid receptor ligands, the substitution on the indole core is crucial for selectivity. The addition of a methyl group at the C2 position of indanoylindoles was found to significantly enhance selectivity for the CB₂ receptor. nih.gov In the case of ligands for the benzodiazepine receptor, 2-D and 3-D QSAR analyses have been employed to define the necessary stereoelectronic properties for high-affinity binding. nih.gov

SAR studies on tetrahydro-γ-carboline derivatives as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) have also been extensively conducted. acs.org These studies have helped in the discovery of novel and potent compounds. For cytotoxic pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives, it was observed that nearly all synthesized compounds exhibited more potent effects against the SK-OV-3 cell line than a standard chemotherapeutic agent. nih.gov

Preliminary SAR studies on pyridine-pyrimidine-indole-carbohydrazide derivatives as methuosis inducers have identified several potent compounds, highlighting the importance of specific substitutions for both anti-proliferative and vacuole-inducing effects. nih.gov

Emerging Applications and Advanced Materials Incorporating 3h Indol 3 One, 2 2 Pyridinyl

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

The intrinsic electronic properties of the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold suggest its potential utility in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct reports on the application of this specific compound are limited, the broader class of indole (B1671886) and pyridine (B92270) derivatives has shown considerable promise in these fields.

In the realm of OLEDs, materials based on fused indole structures, such as indolo[3,2,1-jk]carbazole, when complexed with iridium(III), have demonstrated high efficiency as phosphorescent emitters. rsc.orgrsc.org These complexes exhibit narrow emission bandwidths and low efficiency roll-offs, crucial parameters for high-resolution displays. For instance, an iridium(III) complex with a 2-(pyridin-2-yl)indolo[3,2,1-jk]carbazole ligand achieved a maximum external quantum efficiency (EQE) of 21.2% with a narrow full-width at half-maximum (FWHM) of 33 nm. rsc.org Another study on pyrene-pyridine integrated systems highlighted their utility as hole-transporting materials (HTMs) in OLEDs, demonstrating stable performance with low efficiency roll-off. acs.org The donor-acceptor nature of 3H-indol-3-one, 2-(2-pyridinyl)- could be leveraged to design efficient host materials or emitters, with the pyridine unit facilitating electron transport and the indole moiety acting as a hole-transporting component.

In the context of photovoltaics, indolo[3,2-b]indole-based acceptor-donor-acceptor (A-D-A) small molecules have been investigated for their use in bulk heterojunction solar cells. researchgate.net These materials exhibit good thermal stability and broad UV/Vis absorption, leading to power conversion efficiencies (PCE) of up to 2.45% when blended with a fullerene acceptor. researchgate.net The electron-rich indole core and the electron-deficient pyridinyl group in 3H-indol-3-one, 2-(2-pyridinyl)- make it a suitable candidate for similar A-D-A architectures in organic solar cells.

Table 1: Performance of Related Indole-Pyridine Derivatives in Optoelectronic Devices

| Compound/Device Structure | Application | Key Performance Metric |

| (pyidcz)₂Ir(tmd)-based OLED rsc.org | OLED | Max. EQE: 21.2%, Max. Brightness: 39,123 cd/m², FWHM: 33 nm |

| (tfpyidcz)₂Ir(tmd)-based OLED rsc.org | OLED | Max. EQE: 24.0%, Max. Brightness: 31,714 cd/m² |

| (2-pymICz)₂Ir(tmd)-based OLED rsc.org | OLED | Max. EQE: 31.3% |

| ITO/PEDOT:PSS/2,7-DPPIIDPP:PC₇₁BM/Ca/Al researchgate.net | OPV | PCE: 2.45%, Voc: 0.72 V, Jsc: 6.88 mA/cm² |

| Pyrene-Pyridine (Py-Br) as HTM in OLED acs.org | OLED (HTM) | Max. Luminance: 17,300 cd/m², Max. Current Efficiency: 22.4 cd/A, EQE: 9% |

Use as Fluorescent Probes and Chemosensors in Analytical Chemistry

The presence of both a hydrogen bond donor (indole NH) and acceptor (pyridyl N) in 3H-indol-3-one, 2-(2-pyridinyl)- makes it an excellent candidate for the development of fluorescent probes and chemosensors. The photophysical properties of such molecules can be modulated by their interaction with specific analytes, leading to a detectable change in fluorescence.

Indole derivatives have been extensively studied as chemosensors for a variety of metal ions, including Zn²⁺, Cu²⁺, and Hg²⁺. mdpi.comresearchgate.netsjp.ac.lk The binding of a metal ion to the ligand can lead to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). For example, an indole-based sensor, IH-Sal, exhibited a significant fluorescence increase upon binding with Zn²⁺, with a detection limit of 0.41 μM, and was successfully used for imaging Zn²⁺ in zebrafish. mdpi.com The formation of a cyclic hydrogen-bonded complex between 2-(2′-pyridyl)indoles and amide-containing guests has been shown to quench the fluorescence of the host molecule, providing a direct method for probing host-guest binding. rsc.org

The 3H-indol-3-one, 2-(2-pyridinyl)- scaffold, with its bidentate N,N-chelation site, is particularly well-suited for the detection of transition metal ions. The coordination of a metal ion to the pyridyl and imine nitrogen atoms would rigidify the structure and alter the intramolecular charge transfer (ICT) characteristics, resulting in a change in the fluorescence spectrum. This principle can be utilized to design selective and sensitive sensors for environmentally and biologically important metal ions.

Table 2: Sensing Applications of Related Indole and Pyridine Derivatives

| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit |

| IH-Sal mdpi.com | Zn²⁺ | Fluorescence Enhancement | 0.41 μM |

| IMA researchgate.net | OCl⁻, Zn²⁺, Mn²⁺ | Fluorescence Enhancement | 2.8 µM (for OCl⁻) |

| Probe 4 sjp.ac.lk | Cu²⁺ | "Turn-on" Fluorometric | 108 nM |

| Pyrazole-Pyridine Derivative nih.gov | Al³⁺ | Fluorescence Enhancement | 62 nM |

Catalytic Applications in Organic Transformations

While the direct catalytic application of 3H-Indol-3-one, 2-(2-pyridinyl)- has not been extensively reported, its structural features suggest potential as a ligand in transition metal catalysis. The bidentate N,N-coordination site offered by the pyridyl and indol-3-one (B1248957) nitrogen atoms can be used to stabilize and activate metal centers for various organic transformations.

Research in this area has primarily focused on the synthesis of indole derivatives using catalytic methods, rather than employing them as catalysts. For instance, cobalt-catalyzed [4+2] annulation reactions of indolecarboxamides with alkenes have been developed for the synthesis of γ-carbolinones. acs.orgacs.org Similarly, ruthenium and manganese-catalyzed asymmetric hydrogenation of 3H-indoles provides access to chiral indoline (B122111) scaffolds. researchgate.net These studies highlight the importance of the indole nucleus in catalysis, albeit as a substrate.

Given the ability of the 2-(2-pyridinyl) moiety to coordinate with metals, it is conceivable that complexes of 3H-indol-3-one, 2-(2-pyridinyl)- with metals like cobalt, rhodium, or iron could exhibit catalytic activity. For example, rhodium(II) catalysts have been used in reactions involving 2-(pyridin-2-yl)-2H-azirines, where the pyridine nitrogen required protection to prevent catalyst deactivation. researchgate.net This indicates the strong coordinating ability of the pyridyl group, which could be harnessed for catalytic purposes in a properly designed system. Iron(III) has been shown to catalyze the ring-opening annulation of 2-arylindoles. acs.org Future research could explore the synthesis of well-defined metal complexes of 3H-indol-3-one, 2-(2-pyridinyl)- and evaluate their catalytic efficacy in reactions such as C-H activation, cross-coupling, and hydrogenation.

Incorporation into Polymer Chemistry and Supramolecular Assemblies

The ability of 3H-Indol-3-one, 2-(2-pyridinyl)- to participate in non-covalent interactions, particularly hydrogen bonding and metal coordination, makes it a valuable building block for the construction of polymers and supramolecular assemblies.

The pyridyl group is a well-known motif in the design of coordination polymers and metal-organic frameworks (MOFs). The self-assembly of metal ions with pyridyl-containing ligands can lead to the formation of one-, two-, or three-dimensional structures with diverse topologies and functionalities. nih.govfrontiersin.orgbath.ac.uk The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final architecture of the assembly. The 3H-indol-3-one, 2-(2-pyridinyl)- molecule, with its potential for both metal chelation and hydrogen bonding via the indole N-H group, could be used to create complex supramolecular structures.

Furthermore, the incorporation of this compound into polymer chains could lead to "smart" materials that respond to external stimuli such as pH, temperature, or the presence of metal ions. Polymers containing pyridin-2-yl substituted units have been shown to be sensitive to thermally triggered side-group cyclization. researchgate.net The interaction of the pyridyl group with its environment can alter the polymer's conformation and properties. By functionalizing the indole or pyridine ring of 3H-indol-3-one, 2-(2-pyridinyl)-, it could be copolymerized with other monomers to create functional polymers with tunable properties for applications in drug delivery, sensing, and catalysis.

Role in Mechanistic Probes for Biological Systems (excluding human clinical aspects)

The unique reactivity of the 3H-indol-3-one, 2-(2-pyridinyl)- core and its derivatives can be exploited to design mechanistic probes for studying biological processes. A notable example is the N-oxide derivative, 2-(2-pyridyl)-3H-indol-3-one N-oxide, which has been investigated as a spin trap for hydroxyl radicals. scbt.comacs.orgnih.gov Spin traps are molecules that react with short-lived free radicals to form more stable radical adducts that can be detected by electron spin resonance (ESR) spectroscopy. The ability to trap and identify reactive oxygen species (ROS) like the hydroxyl radical is crucial for understanding the mechanisms of oxidative stress in biological systems. nih.gov

The indole nucleus itself and its microbially-derived metabolites, such as indole-3-propionic acid, are known to play diverse roles in eukaryotic systems, acting as signaling molecules and influencing processes like inflammation and oxidative stress. mdpi.comnih.gov While the direct use of 3H-indol-3-one, 2-(2-pyridinyl)- as a biological probe is not widely documented, its structural similarity to biologically active indole alkaloids suggests potential in this area. For instance, indolyl-pyridinyl-propenones have been studied for their effects on tubulin polymerization, providing insights into their mechanism of cytotoxicity. nih.gov By designing derivatives of 3H-indol-3-one, 2-(2-pyridinyl)- with appropriate functional groups, it may be possible to create probes that can selectively interact with specific biological targets and help elucidate their function.

Future Perspectives and Challenges in 3h Indol 3 One, 2 2 Pyridinyl Research

Development of Novel and Efficient Synthetic Strategies

The future of 3H-indol-3-one, 2-(2-pyridinyl)- research is intrinsically linked to the development of more sophisticated and efficient synthetic methodologies. While foundational methods exist, the demand for greener, more atom-economical, and regioselective syntheses is a driving force for innovation.

A significant area of future development will be the use of earth-abundant transition metal catalysts. Recent advancements have seen cobalt-catalyzed [4+2] annulation strategies for creating related γ-carbolinone scaffolds from simple alkenes, offering a cost-effective and scalable alternative to methods relying on precious metals like palladium. acs.orgacs.org This approach addresses key limitations of previous methods by utilizing readily available starting materials and demonstrating excellent regiocontrol. acs.org The exploration of other first-row transition metals, such as copper and iron, in similar annulation or cyclization reactions could further broaden the synthetic toolbox. acs.org

Furthermore, the development of one-pot, multicomponent reactions will be crucial for generating structural diversity in a time- and resource-efficient manner. nih.gov Strategies that combine C-H activation, domino reactions, and cycloadditions will likely play a pivotal role. acs.orgmdpi.com For instance, a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives has been shown to produce polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones, highlighting the potential of such complex transformations. mdpi.com The application of green chemistry principles, such as the use of ultrasound irradiation (USI) to accelerate reactions and improve yields, will also be a key focus. nih.gov

Exploration of Undiscovered Reactivity Pathways

Beyond established synthetic routes, the exploration of novel reactivity pathways of the 3H-indol-3-one, 2-(2-pyridinyl)- core is a frontier ripe for discovery. The inherent electronic and steric properties of this scaffold suggest a wealth of untapped chemical transformations.

One promising avenue is the investigation of dearomative cycloaddition reactions. A recent study demonstrated an N-triggered dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines to afford benzofuro[3,2-b]indol-3-one derivatives in high yields and diastereoselectivities. nih.gov Applying similar dearomatization strategies to the 3H-indol-3-one, 2-(2-pyridinyl)- system could lead to the synthesis of novel spirocyclic and fused-ring systems with unique three-dimensional architectures.

Another area of interest lies in the selective functionalization of the indole (B1671886) and pyridine (B92270) rings. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules. acs.org Developing methods for the site-selective introduction of various functional groups at different positions of the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold will be critical for fine-tuning its properties for specific applications. This includes exploring oxidative alkenylation and other C-H activation/functionalization reactions. acs.org

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new ones. A significant challenge in studying many reactions involving the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold is the transient nature of key intermediates.

Future research will necessitate the use of advanced spectroscopic and analytical techniques to capture and characterize these fleeting species. For example, the use of electron spin resonance (ESR) spectroscopy has been instrumental in studying the formation of radical adducts when using derivatives like 2-(2-pyridyl)-3H-indol-3-one N-oxide as spin traps for hydroxyl radicals. nih.govglobalauthorid.com Further application of time-resolved spectroscopy, rapid-injection NMR, and mass spectrometry techniques will be crucial for elucidating complex reaction pathways.

Mechanistic control experiments will also play a vital role in distinguishing between different proposed reaction pathways. acs.org By independently synthesizing and reacting proposed intermediates, researchers can gain compelling evidence to support or refute a particular mechanism. acs.org

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly indispensable in modern chemical research. For the 3H-indol-3-one, 2-(2-pyridinyl)- system, this integration will be key to accelerating discovery.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and regioselectivity of these molecules. nih.govacs.org For instance, DFT studies can help to rationalize the observed regioselectivity in synthetic reactions by analyzing the Mulliken atomic charges and electrostatic potential surfaces of the reactants. nih.govacs.org This predictive power can guide the design of new experiments and the selection of optimal reaction conditions.

Molecular docking simulations are another powerful computational tool, particularly in the context of drug discovery. nih.govmdpi.com By docking derivatives of 3H-indol-3-one, 2-(2-pyridinyl)- into the active sites of biological targets, researchers can predict binding affinities and modes of interaction, thereby informing the design of more potent and selective inhibitors. nih.govmdpi.com This in silico screening can significantly reduce the time and cost associated with identifying promising drug candidates.

Identification of Novel Biological Targets and Mechanisms of Action at the Cellular Level

While derivatives of the broader indolyl-pyridinyl scaffold have shown promise as anticancer agents, a key future challenge is to identify the specific biological targets and elucidate the precise mechanisms of action at the cellular level. acs.orgnih.gov

Current research has identified that some indolyl-pyridinyl-propenones can induce a non-apoptotic form of cell death called methuosis, characterized by the accumulation of macropinosome-derived vacuoles. acs.orgnih.gov Other derivatives have been found to act as microtubule-disrupting agents. acs.orgnih.gov A significant future direction will be to pinpoint the specific proteins or cellular pathways that these compounds interact with to elicit these effects. This will involve a combination of techniques, including affinity chromatography, proteomics, and genetic screening.

Furthermore, the structure-activity relationship (SAR) studies need to be expanded to understand how subtle modifications to the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold can switch the biological activity from one mechanism to another. acs.orgnih.gov For example, it has been observed that certain substitutions on the 2-indolyl position can redirect the mode of cytotoxicity from methuosis to microtubule disruption. acs.orgnih.gov A deeper understanding of these SARs will be crucial for the rational design of next-generation therapeutics with improved potency and selectivity.

| Compound Class | Biological Activity | Key Structural Features |

| Indolyl-pyridinyl-propenones | Methuosis Induction | Indole-propenone-pyridine scaffold |

| 1-(N-methylindolyl)-3-phenylpropenones | Microtubule Disruption | N-methyl group on the indole ring |

Design and Synthesis of Next-Generation 3H-Indol-3-one, 2-(2-pyridinyl)- Based Functional Materials

The unique electronic and photophysical properties of the 3H-indol-3-one, 2-(2-pyridinyl)- core suggest its potential for applications beyond medicine, particularly in the realm of functional materials.

A promising area of exploration is the development of novel organic semiconductors. The π-conjugated system of the 3H-indol-3-one, 2-(2-pyridinyl)- scaffold can be extended and modified to tune its electronic properties, such as the HOMO and LUMO energy levels. mdpi.com This could lead to the creation of new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of electron-withdrawing or electron-donating groups can further modulate these properties. mdpi.com

Another potential application is in the design of chemosensors. The pyridine nitrogen and the indole moiety can act as binding sites for metal ions or other analytes. Upon binding, the electronic and photophysical properties of the molecule could be altered, leading to a detectable signal, such as a change in color or fluorescence. This would enable the development of sensitive and selective sensors for environmental monitoring or medical diagnostics.

Q & A

What are the recommended synthetic routes for 2-(2-pyridinyl)-3H-indol-3-one, and how can reaction conditions be optimized?

Answer:

The synthesis of pyridinyl-indole derivatives often employs acid-catalyzed cyclization. For example, 3,3-di(1H-indol-3-yl)indol-2-ones are synthesized using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux, achieving yields >80% . Key optimization steps include:

- Catalyst loading : 10 mol% p-TSA maximizes cyclization efficiency.

- Solvent selection : Polar protic solvents (e.g., ethanol) enhance proton transfer in cyclization.

- Temperature control : Reflux conditions (~78°C) balance reaction rate and side-product suppression.

- Substrate pre-activation : Pre-forming Schiff bases or imine intermediates improves regioselectivity.

How can researchers characterize the structural identity of 2-(2-pyridinyl)-3H-indol-3-one using spectroscopic methods?

Answer:

A combination of techniques is critical:

- NMR spectroscopy :

- ¹H NMR : Pyridinyl protons resonate at δ 7.5–8.5 ppm (doublets or triplets), while indole NH appears as a broad singlet (~δ 10–12 ppm) .

- ¹³C NMR : The carbonyl (C=O) of the indol-3-one moiety resonates at δ 170–180 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks. For example, related indole derivatives show [M+H]⁺ peaks at m/z 299–413 in ESI-MS, with fragmentation patterns indicating loss of CO (28 amu) from the indol-3-one group .

- X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

How should discrepancies in mass spectrometry data for indole derivatives be analyzed and resolved?

Answer:

Discrepancies in MS data (e.g., unexpected fragment ions or isotope patterns) require systematic validation:

Calibration checks : Verify instrument calibration using standards (e.g., sodium formate clusters) .

Fragmentation analysis : Compare observed fragments with predicted pathways. For example, loss of pyridinyl groups (Δ m/z 79–81) suggests weak C–N bonds .

Isotopic abundance matching : Confirm experimental vs. theoretical isotopic distributions (e.g., for Cl/Br-containing analogs) .

Reproducibility testing : Repeat analyses under varying ionization conditions (e.g., ESI vs. MALDI) to rule out artifacts .

What computational approaches are suitable for modeling the electronic structure of 2-(2-pyridinyl)-3H-indol-3-one?

Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths (e.g., C=O ~1.22 Å) and charge distribution .

- Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Pyridinyl groups often lower LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior.

- Docking studies : Model interactions with biological targets (e.g., kinases) by aligning pyridinyl and indole moieties with hydrophobic binding pockets .

What mechanistic insights exist for the acid-catalyzed cyclization of pyridinyl-indole derivatives?

Answer:

Mechanistic studies suggest:

- Protonation steps : p-TSA protonates imine intermediates, facilitating nucleophilic attack by indole C3 positions .

- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamically stable products (e.g., trans-fused rings) .

- Byproduct formation : Competing pathways, such as over-alkylation, are minimized by slow reagent addition (<1 mL/min) and inert atmospheres (N₂/Ar) .

- Isotopic labeling : ¹⁵N or D-labeled precursors track proton transfer steps via NMR .

How can researchers design experiments to probe the reactivity of the pyridinyl ring in 2-(2-pyridinyl)-3H-indol-3-one?

Answer:

- Electrophilic substitution :

- Coordination chemistry :

- Titrate with metal salts (e.g., Zn²⁺, Cu²⁺) and analyze complexation via UV-Vis (λₐᵦₛ ~250–300 nm for MLCT bands) .